molecular formula C21H18N4O2S B11246629 1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one

1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one

Cat. No.: B11246629
M. Wt: 390.5 g/mol
InChI Key: FJHVAKQICUXWNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

The synthesis of 1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one involves several steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to increase yield and purity.

Chemical Reactions Analysis

1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases.

Mechanism of Action

The mechanism of action of 1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-[7-Acetyl-6-(4-methylphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring structure, which imparts a combination of properties from both triazole and thiadiazine rings, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[5-acetyl-6-(4-methylphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone

InChI

InChI=1S/C21H18N4O2S/c1-13-9-11-16(12-10-13)18-19(14(2)26)28-21-23-22-20(17-7-5-4-6-8-17)25(21)24(18)15(3)27/h4-12H,1-3H3

InChI Key

FJHVAKQICUXWNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)C)C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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